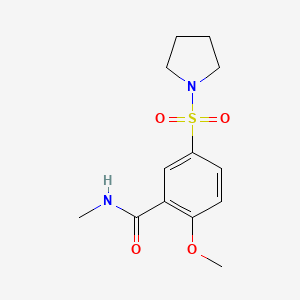
N-(4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as MDL-100,907, is a selective antagonist of the dopamine D4 receptor. It was first synthesized in 1994 by scientists at the pharmaceutical company Merck & Co. Since then, MDL-100,907 has been extensively studied for its potential use in treating psychiatric disorders, including schizophrenia and bipolar disorder.
Wirkmechanismus
N-(4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide works by blocking the activity of the dopamine D4 receptor. This receptor is thought to play a role in regulating the release of dopamine in the brain, which is important for mood, motivation, and reward. By blocking the activity of this receptor, N-(4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide may help to reduce the symptoms of psychiatric disorders that are thought to be caused by dopamine dysfunction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide are still being studied. However, it is thought that the drug may help to regulate dopamine release in the brain, which could have a positive effect on mood, motivation, and reward. Additionally, N-(4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide may help to reduce the symptoms of psychiatric disorders that are thought to be caused by dopamine dysfunction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide in lab experiments is its high selectivity for the dopamine D4 receptor. This makes it a useful tool for studying the role of this receptor in psychiatric disorders. However, one limitation is that N-(4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is not very soluble in water, which can make it difficult to administer in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide. One area of interest is in studying the drug's potential use in treating psychiatric disorders, including schizophrenia and bipolar disorder. Additionally, researchers may continue to study the biochemical and physiological effects of N-(4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide, in order to better understand how it works in the brain. Finally, researchers may also investigate new synthesis methods for N-(4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide, in order to make it more soluble and easier to administer in lab experiments.
Synthesemethoden
The synthesis of N-(4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide involves several steps, including the reaction of 4-methylbenzaldehyde with ethyl cyanoacetate to form 4-methylquinoline-2-carboxylic acid. This acid is then converted to the corresponding acid chloride, which is reacted with 3-amino-1,2,3,4-tetrahydroquinoline to form N-(4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been used extensively in scientific research to study the dopamine D4 receptor. This receptor is thought to play a role in several psychiatric disorders, including schizophrenia and bipolar disorder. N-(4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to be a highly selective antagonist of the dopamine D4 receptor, with little or no activity at other dopamine receptor subtypes.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-3,4-dihydro-2H-quinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13-8-10-15(11-9-13)18-17(20)19-12-4-6-14-5-2-3-7-16(14)19/h2-3,5,7-11H,4,6,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDCFQQOXUULHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807186 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dimethyl-N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5100180.png)
![4-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5100185.png)
![3-{5-[2-(3-bromophenyl)-2-cyanovinyl]-2-furyl}-4-chlorobenzoic acid](/img/structure/B5100191.png)

![methyl 3-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5100205.png)

![N-cyclopropyl-2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B5100230.png)
![ethyl 1-[(5-bromo-2-furyl)methyl]-3-piperidinecarboxylate](/img/structure/B5100234.png)
![cyclohexyl [4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetate](/img/structure/B5100235.png)
![N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide](/img/structure/B5100241.png)
![N-(3-methoxyphenyl)-3-[1-(phenylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B5100260.png)
![N-(2-chlorophenyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5100264.png)
![N-[4-(trifluoromethyl)phenyl]cyclobutanecarboxamide](/img/structure/B5100269.png)
![2-fluoro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5100287.png)